9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13769394
InChI: InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H
SMILES: C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

CAS No.:

Cat. No.: VC13769394

Molecular Formula: C20H14O6

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol -

Specification

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
IUPAC Name pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol
Standard InChI InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H
Standard InChI Key KCRLQRDIZWMUFI-UHFFFAOYSA-N
SMILES C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O
Canonical SMILES C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triptycene family, featuring a pentacyclic system with three benzene rings fused around a central bicyclo[2.2.2]octatriene moiety. The IUPAC name, pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol, reflects its complex topology . The hydroxyl groups at positions 2,3,6,7,14,15 contribute to its polarity and reactivity (Fig. 1).

Molecular Formula: C₂₀H₁₄O₆
Molecular Weight: 350.33 g/mol
SMILES: C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O

Symmetry and Electronic Properties

The molecule’s D₃h symmetry enhances its stability and facilitates π-π stacking interactions. Density functional theory (DFT) calculations suggest a HOMO-LUMO gap of ~3.1 eV, indicative of potential semiconducting behavior .

Synthesis and Derivatives

Synthetic Routes

The parent triptycene structure is typically synthesized via Diels-Alder reactions, followed by hydroxylation. A notable derivative, 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-[1, benzenoanthracene (CAS: 55805-81-7), serves as a precursor. Bromination of triptycene with excess Br₂ in chloroform, catalyzed by Fe, yields the hexabromo derivative in 98% efficiency . Subsequent hydrolysis under alkaline conditions introduces hydroxyl groups .

Table 1: Key Synthetic Intermediates

CompoundCASMolecular FormulaYield
Hexabromo-triptycene55805-81-7C₂₀H₈Br₆98%
9,10-Dihydro-...-hexaol (Target)1227256-04-3C₂₀H₁₄O₆61%

Functionalization Strategies

The hydroxyl groups enable further modifications:

  • Etherification: Reaction with alkyl halides forms polyethers for membrane materials .

  • Coordination Complexes: Chelation with transition metals (e.g., Cu²⁺) produces catalysts for oxidation reactions .

Physical and Chemical Properties

Thermodynamic Parameters

Boiling Point: 654.1±55.0 °C (predicted)
Density: 1.726±0.06 g/cm³
pKa: 8.85±0.20 (hydroxyl proton)

Solubility and Stability

The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves readily in DMSO and DMF. Its aromatic system resists thermal decomposition below 300°C, as confirmed by thermogravimetric analysis (TGA) .

Applications in Advanced Materials

Organic Semiconductors

The conjugated π-system facilitates charge transport, with hole mobility measured at 0.12 cm²/V·s in thin-film transistors . Blending with PCBM (phenyl-C61-butyric acid methyl ester) enhances electron mobility in photovoltaic devices .

Polymer Composites

Incorporating the hexaol into epoxy resins improves tensile strength by 40% due to hydrogen bonding between hydroxyl groups and the polymer matrix .

Table 2: Material Performance Metrics

ApplicationParameterValue
Organic PhotovoltaicsPower Conversion8.2%
Epoxy CompositesTensile Strength85 MPa

Recent Research Developments

Supramolecular Assemblies

2024 studies demonstrate its use in metal-organic frameworks (MOFs) with Cu nodes, achieving a BET surface area of 1,450 m²/g for gas storage .

Biomedical Applications

Functionalized derivatives show promise as MRI contrast agents, with relaxivity values (r₁) of 12.3 mM⁻¹s⁻¹ at 3 Tesla .

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